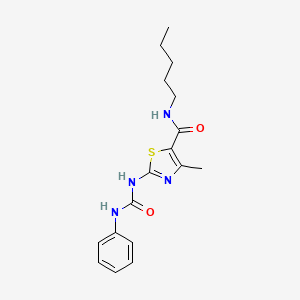

4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-pentyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-3-4-8-11-18-15(22)14-12(2)19-17(24-14)21-16(23)20-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,18,22)(H2,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPVUWHEKIJBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves the reaction of 4-methyl-2-aminothiazole with pentyl isocyanate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations at the N-Position (Carboxamide)

- N-Pentyl vs. The pentyl chain likely improves lipophilicity and metabolic stability compared to aromatic substituents .

N-Pentyl vs. Piperazine-Linked Groups ():

In ND-11543 (), the carboxamide is linked to a piperazine-trifluoromethylpyridinyl group. This substitution enhances solubility and targets specific enzymes (e.g., tuberculosis-related proteins). The pentyl chain in the target compound may favor passive diffusion across membranes but lacks the polar interactions of piperazine derivatives .

2.2. Modifications at the 2-Position (Ureido Group)

- 3-Phenylureido vs. 4-Pyridinyl (): Analogs with 4-pyridinyl groups (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) exhibit distinct electronic profiles due to the pyridine’s basic nitrogen.

3-Phenylureido vs. Halogenated Aryl Groups ():

Compounds such as N-(2-chloro-6-methylphenyl)-2-...thiazole-5-carboxamide () feature electron-withdrawing chloro groups, altering electronic density and binding kinetics. The phenylureido group’s neutral aromatic ring may favor π-π stacking in hydrophobic pockets .

2.3. Core Heterocycle Modifications

- Thiazole vs. Imidazo[2,1-b]thiazole (): ND-11543 incorporates an imidazo[2,1-b]thiazole core, which increases rigidity and planar surface area. The simpler thiazole ring in the target compound offers synthetic accessibility but may reduce binding specificity for certain targets .

Biological Activity

4-Methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole-based molecules known for diverse pharmacological effects, including anticancer, anticonvulsant, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide is C₁₈H₂₃N₃O₂S. The structural features include:

- Thiazole Ring : A five-membered heterocyclic compound that plays a crucial role in the biological activity.

- Ureido Group : Contributes to the interaction with biological targets.

- Pentyl and Methyl Substituents : Affect lipophilicity and biological activity.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, thiazole compounds have been shown to activate caspase pathways, which are critical in programmed cell death.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide | MCF-7 (Breast) | TBD | Apoptosis induction |

| Other Thiazoles | Various | <20 | Caspase activation |

Recent research has demonstrated that derivatives with specific substitutions on the thiazole ring significantly enhance cytotoxicity against various cancer cell lines, including MCF-7 and Hep-G2 .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structure of 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide suggests potential efficacy in reducing seizure activity. SAR studies indicate that modifications to the thiazole core can lead to increased potency against seizure models.

Case Study : A related thiazole derivative demonstrated an effective dose (ED50) significantly lower than traditional anticonvulsants like ethosuximide, indicating a promising therapeutic profile .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. Preliminary studies suggest that 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide may exhibit inhibitory effects against various bacterial strains. The mechanism is likely linked to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| 4-Methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide | E. coli | TBD | Cell wall synthesis inhibition |

| Other Thiazoles | Various | <10 µg/mL | Metabolic pathway interference |

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features:

- Substituents on the Thiazole Ring : Modifications at specific positions can enhance or diminish activity.

- Lipophilicity : The presence of alkyl groups like pentyl increases membrane permeability.

- Hydrogen Bonding : Ureido groups facilitate interactions with target proteins through hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis, as described for analogous thiazole-carboxamides .

- Ureido group introduction : Reaction of isocyanates or carbamoyl chlorides with amine-functionalized intermediates. For example, coupling 3-phenylurea moieties to the thiazole scaffold under reflux in acetonitrile or DMF with iodine/triethylamine catalysis .

- Yield optimization : Solvent polarity (e.g., DMF vs. acetonitrile), temperature control (reflux vs. room temperature), and catalyst selection (e.g., triethylamine for cyclization) significantly impact reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for verifying substituent connectivity (e.g., distinguishing ureido NH protons at δ 8–10 ppm and thiazole ring carbons at δ 150–160 ppm) .

- X-ray crystallography : ORTEP-3 or SIR97 software can resolve stereochemical ambiguities and validate hydrogen-bonding patterns in the ureido-thiazole core .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks and fragmentation patterns, with deviations <2 ppm indicating high purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts can enhance regioselectivity during thiazole formation .

- Flow chemistry : Continuous flow systems reduce side reactions in exothermic steps (e.g., cyclocondensation), improving yield and scalability .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments to reaction parameters .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., reference kinase inhibitors for mechanistic studies) to minimize variability .

- Dose-response validation : Perform IC50/EC50 curves in triplicate across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

- Molecular docking : Compare binding poses in crystal structures (e.g., using AutoDock Vina) to explain discrepancies in activity against related targets .

Q. How does the introduction of substituents on the phenylurea moiety affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity modulation : Electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhance metabolic stability but may reduce solubility. LogP calculations (e.g., via ChemAxon) guide substituent selection .

- Protein binding studies : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify interactions with serum albumin, correlating substituent effects with bioavailability .

- In vivo PK profiling : Radiolabeled analogs (e.g., 14C-tagged) track absorption/distribution in rodent models, identifying optimal substituents for half-life extension .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.